Cas no 89-75-8 (2,4-Dichlorobenzoyl chloride)

2,4-Dichlorobenzoyl chloride (CAS 89-75-8) is a versatile organic compound primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive benzoyl chloride group and dichloro-substituted aromatic ring make it valuable for introducing the 2,4-dichlorobenzoyl moiety into target molecules. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in acylation and condensation reactions. Its applications include the production of herbicides, fungicides, and active pharmaceutical ingredients (APIs). Proper handling is essential due to its corrosive nature and moisture sensitivity. The product is typically supplied as a clear to pale yellow liquid with standardized specifications for industrial use.
2,4-Dichlorobenzoyl chloride structure
2,4-Dichlorobenzoyl chloride structure
Product Name:2,4-Dichlorobenzoyl chloride
CAS No:89-75-8
MF:C7H3Cl3O
MW:209.457119226456
MDL:MFCD00000661
CID:34526
PubChem ID:66645
Update Time:2025-05-26

2,4-Dichlorobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichlorobenzoyl chloride
    • DCOC
    • 2,4-Dichlorobenzene-1-carbonyl chloride
    • 2,4,5-TRIMETHYLTHIOPHENOL
    • 2,4-dichlorobenzoic acid chloride
    • 2,4-dichloro-benzoyl chloride
    • Benzoyl chloride,2,4-dichloro
    • EINECS 201-936-4
    • o,p-dichlorobenzoyl chloride
    • 2,4-dichlorbenzoylchlorid
    • DTXSID2052603
    • DTXCID6031176
    • Tox21_303889
    • 2,4-dichloro benzoyl chloride
    • 2,4-Dichlorobenzoylchloride
    • CCRIS 8616
    • 2,4-dichloro-1-benzenecarbonyl chloride
    • CAS-89-75-8
    • FT-0610049
    • InChI=1/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
    • 2,4-Dichlorobenzenecarbonylchloride;Benzoyl chloride, 2,4-dichloro-
    • EN300-19509
    • F2190-0070
    • E78868
    • BCP32977
    • 2,4-Dichlorobenzoyl chloride, 98%
    • AI3-14890
    • EC 201-936-4
    • MFCD00000661
    • 2,4-dichloro benzoylchloride
    • BP-21168
    • Q-200184
    • AKOS000121292
    • NCGC00357146-01
    • Benzoyl chloride, 2,4-dichloro-
    • 89-75-8
    • CEOCVKWBUWKBKA-UHFFFAOYSA-
    • 2.4-dichlorobenzoyl chloride
    • STR00436
    • LS-42601
    • SCHEMBL107060
    • CHEMBL3561077
    • D0345
    • 2,4-Dichlorobenzoyl chloride (ACI)
    • NS00006787
    • DB-057160
    • WWA3MW5SL5
    • MDL: MFCD00000661
    • Inchi: 1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
    • InChI Key: CEOCVKWBUWKBKA-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=CC(Cl)=CC=1)Cl
    • BRN: 608234

Computed Properties

  • Exact Mass: 207.92500
  • Monoisotopic Mass: 207.925
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.494 g/mL at 25 °C(lit.)
  • Melting Point: 16-18 °C (lit.)
  • Boiling Point: 150 °C/34 mmHg(lit.)
  • Flash Point: Fahrenheit: 278.6 ° f < br / > Celsius: 137 ° C < br / >
  • Refractive Index: n20/D 1.592(lit.)
  • Water Partition Coefficient: Reacts with water. Soluble in toluene.
  • PSA: 17.07000
  • LogP: 3.37240
  • Vapor Pressure: 0.1 mm Hg ( 32 °C)
  • Sensitiveness: Moisture Sensitive
  • Solubility: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water

2,4-Dichlorobenzoyl chloride Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314,H335
  • Warning Statement: P261,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:1
  • Hazard Category Code: 34-36/37
  • Safety Instruction: S26-S27-S36/37/39-S45
  • FLUKA BRAND F CODES:10-19-21
  • RTECS:DM6636733
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Keep the container closed when not in use to avoid corrosive substances. Avoid moisture.

2,4-Dichlorobenzoyl chloride Customs Data

  • HS CODE:29163900
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2,4-Dichlorobenzoyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 - 6 h, rt
Reference
Studies on phenothiazines: New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents
Ghinet, Alina; Moise, Iuliana-Monica; Rigo, Benoit; Homerin, Germain; Farce, Amaury; et al, Bioorganic & Medicinal Chemistry, 2016, 24(10), 2307-2317

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, 100 °C
Reference
Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations
Filkina, Maria E.; Baray, Daria N.; Beloglazkina, Elena K. ; Grishin, Yuri K.; Roznyatovsky, Vitaly A. ; et al, International Journal of Molecular Sciences, 2023, 24(2),

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3 h, reflux
Reference
Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl]Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach
Rasheed, Samina; Aziz, Mubashir; Saeed, Aamer ; Ejaz, Syeda Abida; Channar, Pervaiz Ali ; et al, International Journal of Molecular Sciences, 2022, 23(19),

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 h, rt
Reference
Discovery of Potent OTUB1/USP8 Dual Inhibitors Targeting Proteostasis in Non-Small-Cell Lung Cancer
Tan, Lingli; Shan, Hengyue; Han, Chao ; Zhang, Zhenfeng; Shen, Jiali; et al, Journal of Medicinal Chemistry, 2022, 65(20), 13645-13659

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities
Khalid, Aqsa; Arshad, Nasima; Channar, Pervaiz Ali; Saeed, Aamer; Mir, Muhammad Ismail; et al, RSC Advances, 2022, 12(27), 17194-17207

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  4 h, reflux
Reference
Synthesis of panaxadiol thiadiazole derivatives and study on its potential cell cycle arrest
Dai, Rongke; Li, Tao; Xiao, Shengnan; Chen, Yu; Gao, Jiaming; et al, Journal of Molecular Structure, 2022, 1264,

Production Method 7

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
Reference
Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors
Wu, Guolin; Wang, Haixia; Zhou, Wenhui; Zeng, Bihua; Mo, Wenhui; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3321-3344

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1.5 h, 5 bar, 120 °C
Reference
Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors
Garella, Davide; Atlante, Sandra; Borretto, Emily; Cocco, Mattia; Giorgis, Marta; et al, Chemical Biology & Drug Design, 2016, 88(5), 664-676

Production Method 9

Reaction Conditions
Reference
New syntheses of aromatic acid chlorides from trichloromethylarenes. 1. Reaction with sulfur dioxide
Rondestvedt, Christian S. Jr., Journal of Organic Chemistry, 1976, 41(22), 3569-74

Production Method 10

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Pyridine Solvents: Toluene ;  15 - 30 min, 60 °C; 1 h, 60 °C
Reference
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Yates, Matthew H.; Kallman, Neil J.; Ley, Christopher P.; Wei, Jeffrey N., Organic Process Research & Development, 2009, 13(2), 255-262

Production Method 11

Reaction Conditions
Reference
New syntheses of aromatic acid chlorides from trichloromethylarenes. 3. Oxidative chlorination of methylarenes with thionyl chloride and sulfur dioxide
Rondestvedt, Christian S. Jr., Journal of Organic Chemistry, 1976, 41(22), 3577-9

Production Method 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, 0 °C
Reference
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Abdullaha, Mohd; Nuthakki, Vijay K. ; Bharate, Sandip B., European Journal of Medicinal Chemistry, 2020, 207,

Production Method 13

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
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Pau, Amedeo; Boatto, Gianpiero; Asproni, Battistina; Palomba, Michele; Auzzas, Luciana; et al, Farmaco, 2000, 55(6-7), 439-447

Production Method 14

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1.5 h, reflux
Reference
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Shafique, Imran; Saeed, Aamer; Ahmed, Atteeque; Shabir, Ghulam; Ul-Hamid, Anwar; et al, Results in Chemistry, 2022, 4,

2,4-Dichlorobenzoyl chloride Raw materials

2,4-Dichlorobenzoyl chloride Preparation Products

2,4-Dichlorobenzoyl chloride Suppliers

Shanghai Hongxiang Biomedical Technology Co., Ltd.
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(CAS:89-75-8)2,4-Dichlorobenzoyl Chloride
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-75-8)2,4-Dichlorobenzoyl chloride
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-75-8)2,4-二氯苯甲酰氯
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Pricing Information Last Updated:Friday, 20 June 2025 12:36
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Additional information on 2,4-Dichlorobenzoyl chloride

Introduction to 2,4-Dichlorobenzoyl Chloride (CAS No. 89-75-8)

2,4-Dichlorobenzoyl chloride (CAS No. 89-75-8) is a versatile organic compound widely used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. This compound is characterized by its distinct chemical structure, which includes a benzene ring substituted with two chlorine atoms and a chlorocarbonyl group. The unique properties of 2,4-dichlorobenzoyl chloride make it an essential reagent in the development of novel compounds and intermediates in the chemical and pharmaceutical industries.

The chemical formula of 2,4-dichlorobenzoyl chloride is C8H4Cl3O, and its molecular weight is 215.03 g/mol. It is a colorless to pale yellow liquid with a strong, pungent odor. The compound is highly reactive due to the presence of the chlorocarbonyl group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity makes 2,4-dichlorobenzoyl chloride an important intermediate in the synthesis of a wide range of compounds, including herbicides, dyes, and pharmaceuticals.

In the pharmaceutical industry, 2,4-dichlorobenzoyl chloride is used as a key intermediate in the synthesis of various drugs. For example, it is employed in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Recent research has focused on the use of 2,4-dichlorobenzoyl chloride in the development of new drug candidates with improved efficacy and reduced side effects. Studies have shown that derivatives of this compound exhibit potent biological activities, making them promising candidates for further drug development.

The agrochemical industry also benefits from the use of 2,4-dichlorobenzoyl chloride. It serves as a building block for the synthesis of herbicides and pesticides that are effective against a wide range of weeds and pests. The unique properties of these compounds make them valuable tools in modern agriculture for crop protection and yield enhancement. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing these agrochemicals, reducing their impact on ecosystems.

In addition to its applications in pharmaceuticals and agrochemicals, 2,4-dichlorobenzoyl chloride is used in the production of fine chemicals such as dyes and pigments. Its reactivity allows for the creation of complex molecules with specific color properties, making it an important reagent in the dye industry. Recent research has explored the use of these dyes in advanced applications such as photovoltaic cells and organic light-emitting diodes (OLEDs), where their unique optical properties are highly valued.

The synthesis of 2,4-dichlorobenzoyl chloride typically involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride or phosphorus pentachloride. These reactions are well-established and can be carried out under controlled conditions to ensure high yields and purity. The resulting product is then purified using techniques such as distillation or recrystallization to remove any impurities or by-products.

Safety considerations are paramount when handling 2,4-dichlorobenzoyl chloride. The compound is highly reactive and can cause skin irritation and respiratory issues if proper precautions are not taken. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

In conclusion, 2,4-dichlorobenzoyl chloride (CAS No. 89-75-8) is a versatile and important compound with a wide range of applications in various industries. Its unique chemical properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Ongoing research continues to explore new uses for this compound, highlighting its significance in modern chemistry and its potential for future innovations.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
(CAS:89-75-8)2,4-Dichlorobenzoyl Chloride
BR076
Purity:pure
Quantity:25kg
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-75-8)2,4-Dichlorobenzoyl chloride
sfd21846
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email